molecular formula C20H21ClN2O3S B2718699 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034503-63-2

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2718699
CAS No.: 2034503-63-2
M. Wt: 404.91
InChI Key: ZDHSVNYITMHZIG-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide is an organic compound characterized by its unique molecular structure. It is recognized for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and various industrial processes.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Potential therapeutic uses due to its bioactive properties, possibly in the development of new pharmaceuticals.

Industry: Employed in the manufacture of specific polymers and materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple reaction steps. The starting materials often include 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin and a thiol-containing reagent. The synthesis pathway usually proceeds through condensation and substitution reactions under controlled conditions such as specific temperatures and catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale chemical reactors and more sophisticated purification techniques like crystallization and chromatography to ensure the compound's purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: It can also be reduced using agents like lithium aluminium hydride, converting oxo groups into hydroxyl groups.

  • Substitution: Commonly occurs at the oxazepin ring, particularly the chloro group, which can be replaced by nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate under acidic or basic conditions.

  • Reduction: Lithium aluminium hydride, sodium borohydride in solvents like ether or THF.

  • Substitution: Amines, alkoxides in solvents such as DMF or DMSO at elevated temperatures.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Corresponding alcohols.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding or modulation of activity. The pathways involved can vary depending on its application, but often involve the inhibition or activation of biological processes at a molecular level.

Comparison with Similar Compounds

This compound can be compared to other oxazepin and thioamide derivatives:

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide: Differing by the substitution pattern on the oxazepin ring.

  • 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4-ethylamine: Similar oxazepin core with different side-chain functionality.

Its uniqueness lies in its specific combination of structural features, which impart distinct chemical reactivity and biological activity.

Feel free to dive into any specific section further or ask about something else!

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c21-16-6-7-18-15(12-16)13-23(20(25)14-26-18)10-9-22-19(24)8-11-27-17-4-2-1-3-5-17/h1-7,12H,8-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHSVNYITMHZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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